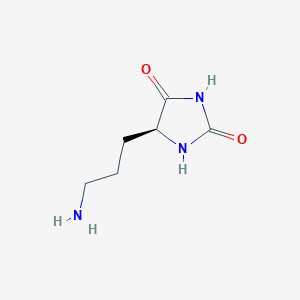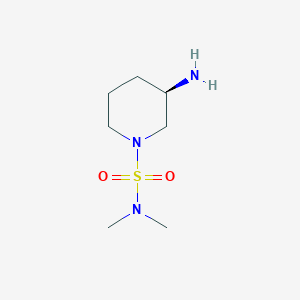
(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide is a chiral compound with a piperidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
化学反応の分析
Types of Reactions
(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the sulfonamide group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- (3R)-3-amino-N,N-dimethylpiperidine-1-carboxamide
- (3R)-3-amino-N,N-dimethylpiperidine-1-phosphamide
- (3R)-3-amino-N,N-dimethylpiperidine-1-thioamide
Uniqueness
(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide is unique due to its specific functional groups and chiral center, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, differentiates it from other similar compounds and contributes to its specific reactivity and applications.
特性
分子式 |
C7H17N3O2S |
|---|---|
分子量 |
207.30 g/mol |
IUPAC名 |
(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C7H17N3O2S/c1-9(2)13(11,12)10-5-3-4-7(8)6-10/h7H,3-6,8H2,1-2H3/t7-/m1/s1 |
InChIキー |
XZFHHGBSNHCNLD-SSDOTTSWSA-N |
異性体SMILES |
CN(C)S(=O)(=O)N1CCC[C@H](C1)N |
正規SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13253610.png)
![(1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13253617.png)

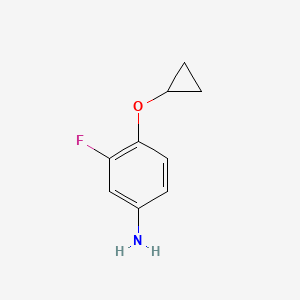
![Hexyl[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13253638.png)

![2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13253645.png)
![7-Aminospiro[4.5]decan-8-one](/img/structure/B13253649.png)
![tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate](/img/structure/B13253653.png)
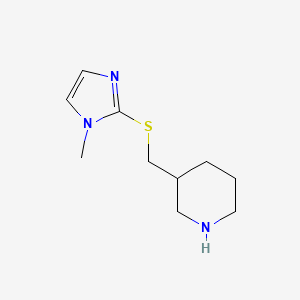
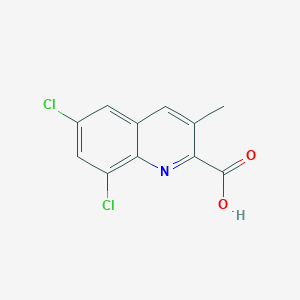
![2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol](/img/structure/B13253674.png)
![3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B13253678.png)
